1-Aziridineethanol
Description
2-(1-Aziridinyl)ethanol is a tertiary amine.
Structure
3D Structure
Properties
IUPAC Name |
2-(aziridin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYONOYYDEFODAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9016-04-0 | |
| Record name | 1-Aziridineethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0024551 | |
| Record name | 1-Aziridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO] | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aziridineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
153 °F (NTP, 1992), 85 °C, 185 °F (open cup) | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aziridineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.49 [mmHg] | |
| Record name | 1-Aziridineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
1072-52-2 | |
| Record name | 1-AZIRIDINE ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19839 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Aziridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aziridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aziridineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aziridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azidin-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-AZIRIDINYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20BLL91L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AZIRIDINEETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Aziridineethanol: Chemical Architecture, Reactivity, and Applications
Topic: 1-Aziridineethanol Chemical Properties and Structure Content Type: In-depth Technical Guide
Technical Whitepaper for Research & Development Professionals
Executive Summary
This compound (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, represents a unique class of bifunctional heterocyclic building blocks.[1] Characterized by the high ring strain of the aziridine moiety (~26-27 kcal/mol) coupled with a pendant hydroxyl group, this molecule serves as a versatile "chemical toggle." It remains stable under neutral conditions but exhibits rapid, regioselective ring-opening or polymerization upon protonation or Lewis acid activation.
This guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and utility as a high-performance crosslinker in polymer science and a scaffold in pharmaceutical synthesis.
Molecular Architecture & Physicochemical Profile
Structural Dynamics
The reactivity of this compound is defined by the geometric distortion of the three-membered nitrogen ring. Unlike acyclic amines, the internal bond angles (~60°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial Baeyer strain .
-
Nitrogen Inversion: The substituent on the nitrogen (the hydroxyethyl group) increases the barrier to nitrogen inversion compared to acyclic amines, but the ring remains highly susceptible to electrophilic attack.
-
Electronic Character: The lone pair on the nitrogen is less basic (pKa of conjugate acid ~7.9) than typical secondary amines due to the increased s-character of the nitrogen orbitals in the strained ring.
Physicochemical Constants
| Property | Value | Unit | Condition |
| CAS Number | 1072-52-2 | - | - |
| Molecular Formula | C₄H₉NO | - | - |
| Molecular Weight | 87.12 | g/mol | - |
| Appearance | Clear, colorless to yellow liquid | - | Ambient |
| Boiling Point | 154 - 168 | °C | 760 mmHg |
| Density | 1.088 | g/mL | 25°C |
| Refractive Index | 1.4560 | nD | 20°C |
| Solubility | Miscible | - | Water, Alcohols |
| Flash Point | ~67 (153) | °C (°F) | Closed Cup |
| Vapor Pressure | 0.49 | mmHg | 25°C |
Synthetic Routes & Manufacturing[7]
The synthesis of this compound typically involves the direct hydroxyethylation of the parent aziridine (ethyleneimine). This reaction must be controlled strictly to prevent oligomerization.
Primary Synthesis Protocol: Ethylene Oxide Addition
Reaction:
Operational Logic: The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the epoxide ring of ethylene oxide. Because the product contains a hydroxyl group that can react with further ethylene oxide (forming polyethers) or initiate aziridine ring opening, stoichiometry and temperature control are critical.
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a glass-lined reactor with dry nitrogen. Moisture initiates premature ring opening.
-
Precursor Charge: Charge Aziridine (Ethyleneimine) into the reactor. Cool to 10°C.
-
Addition: Slowly feed Ethylene Oxide (1.05 molar eq) into the liquid phase, maintaining internal temperature < 20°C to prevent runaway exotherms.
-
Digest: Allow temperature to rise to 45-50°C for 2 hours to ensure completion.
-
Distillation: Purify via vacuum distillation. This compound distills at reduced pressure (avoid high pot temperatures to prevent polymerization).
Reactivity & Mechanistic Pathways[8][9][10]
The utility of this compound stems from its dual reactivity: the hydroxyl group acts as a nucleophile, while the aziridine ring acts as a latent electrophile.
Acid-Catalyzed Ring Opening
In the presence of Bronsted or Lewis acids, the aziridine nitrogen is protonated/complexed, activating the adjacent carbons for nucleophilic attack. This is the primary mechanism for its use in derivatization.
Figure 1: Mechanism of acid-catalyzed aziridine ring opening. The relief of ring strain drives the reaction forward.
Cationic Polymerization
Without a terminating nucleophile, the activated aziridinium ion can be attacked by the nitrogen of another this compound molecule. This leads to Poly(hydroxyethylethyleneimine) , a branched polymer used in adhesives.
-
Initiation: Protonation of monomer.
-
Propagation: Nucleophilic attack by monomer N on activated ring C.
-
Termination: Depletion of monomer or addition of strong nucleophile (e.g., hydroxide).
Applications in Drug Development & Materials
Pharmaceutical Intermediates
This compound is rarely a drug itself due to alkylating toxicity, but it is a vital intermediate.
-
Hydantoin Synthesis: Reacts with isocyanates to form urea derivatives which cyclize to hydantoins.
-
Prodrug Linkers: The hydroxyethyl arm allows attachment to carboxylic acid drugs via ester linkages, while the aziridine moiety can serve as a "warhead" in experimental chemotherapeutics (alkylating DNA).
High-Performance Crosslinking
In material science, it serves as a trifunctional crosslinker when reacted with polyfunctional isocyanates or acrylates.
Protocol: Latex Crosslinking
-
Formulation: Add 1-3% w/w this compound to a carboxylated latex emulsion (pH > 9). At high pH, the aziridine is stable.
-
Application: Coat the substrate and dry.
-
Curing: As water evaporates and the film becomes acidic (or upon heating), the carboxyl groups of the latex protonate the aziridine ring.
-
Crosslink Formation: The carboxylate anion attacks the ring, forming an ester linkage and locking the polymer network.
Figure 2: pH-triggered crosslinking mechanism for carboxylated polymers.
Safety, Toxicology & Handling
CRITICAL WARNING: Aziridines are potent alkylating agents. This compound is classified as highly toxic and a potential carcinogen.
Toxicology Profile
-
Mechanism: Direct alkylation of DNA (guanine residues), leading to crosslinking and apoptosis/mutagenesis.
-
Acute Effects: Severe irritation to eyes, skin, and respiratory tract. Inhalation may cause delayed pulmonary edema.
-
LD50: Oral (rat) ~20-50 mg/kg (estimated based on analogs).
Handling Protocols
-
Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
-
PPE: Butyl rubber gloves (nitrile is often permeable to small aziridines), chemical splash goggles, and face shield.
-
Decontamination: Spills should be neutralized immediately with 5% aqueous acetic acid (to open the ring) followed by dilution, or specific nucleophilic decontamination solutions (e.g., thiosulfate).
References
-
National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. "General methods for Aziridine synthesis and Ring Opening." Org.[1][3][4] Synth. Coll. Vol. various. (Validated general reactivity patterns).
- World Health Organization (IARC). "Aziridine and Aziridine Derivatives." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Reference for toxicity class).
Sources
Spectroscopic data of 1-Aziridineethanol (NMR, IR, Mass Spec)
Part 1: Executive Technical Summary[1]
1-Aziridineethanol (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, is a bifunctional intermediate characterized by a highly strained three-membered aziridine ring and a primary hydroxyl group.[1] Its utility in drug development stems from its reactivity as an alkylating agent and a precursor for complex heterocyclic synthesis.[1]
Critical Safety Warning: As an aziridine derivative, this compound is a potent alkylating agent.[1] It poses significant toxicity risks (mutagenicity/carcinogenicity).[1] All spectroscopic analyses described below require handling in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(Aziridin-1-yl)ethan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 87.12 g/mol |
| SMILES | OCCN1CC1 |
| Boiling Point | ~167–168 °C |
Part 2: Structural & Reactivity Analysis[1]
The spectroscopic signature of this compound is defined by the tension between the strained aziridine ring (60° bond angles) and the flexible hydroxyethyl tail.
Key Structural Features for Spectroscopy[1]
-
Aziridine Ring: The high
-character of the C-H bonds in the three-membered ring shifts vibrational frequencies (IR) and shielding constants (NMR) to unique regions compared to acyclic amines.[1] -
Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, but at room temperature, it is rapid enough to average NMR signals, though broadening may occur at lower temperatures.
-
Hydroxyl Group: Provides a diagnostic exchangeable proton in NMR and a broad hydrogen-bonding band in IR.[1]
Part 3: Mass Spectrometry (EI-MS)
Electron Ionization (EI) mass spectrometry is the primary tool for structural confirmation.[1] The molecule exhibits a distinct fragmentation pattern driven by the stability of the aziridinyl cation and alpha-cleavage of the alcohol.
Fragmentation Logic[1][3]
-
Molecular Ion (M
): Observed at m/z 87 .[1] -
Base Peak (m/z 56): The most abundant ion arises from the loss of the hydroxymethyl group (
CH OH, mass 31). This generates a stable -methylene aziridinium cation.[1] -
Aziridine Ring Fragment (m/z 42): Cleavage of the side chain leaves the aziridine ring moiety [C
H N] .[1] -
Loss of Water (m/z 69): A less common pathway involving dehydration [M - 18]
.[1]
Fragmentation Pathway Diagram[1][4]
Figure 1: EI-MS fragmentation pathway showing the dominant loss of the hydroxymethyl group.[1]
Part 4: Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the strained ring system from the alcohol functionality.
Diagnostic Bands Table[1]
| Wavenumber (cm | Assignment | Structural Origin |
| 3200–3450 | O-H Stretch | Broad band due to intermolecular H-bonding of the alcohol.[1] |
| 3010–3060 | C-H Stretch (Ring) | Critical Diagnostic: C-H bonds in the strained aziridine ring have higher |
| 2850–2950 | C-H Stretch (Alkyl) | Symmetric/Asymmetric stretching of the ethyl side chain (-CH |
| 1450–1470 | CH | Deformation of the side chain methylenes. |
| 1150–1250 | C-N Stretch | Ring C-N vibration (often coupled with other modes). |
| 1040–1070 | C-O Stretch | Characteristic strong band for primary alcohols.[1] |
Experimental Note: The O-H stretch intensity will vary based on sample concentration and solvent (neat vs. dilute in CCl
Part 5: NMR Spectroscopy
Nuclear Magnetic Resonance provides the definitive map of the carbon skeleton. The aziridine ring protons are highly shielded, appearing significantly upfield compared to standard amines.
H NMR Data (400 MHz, CDCl )
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 1.15 – 1.70 | Multiplet | 4H | Aziridine Ring (-CH | Highly shielded due to ring current/strain.[1] Often appears as an AA'BB' system or two complex multiplets.[1] |
| 2.35 – 2.50 | Triplet ( | 2H | N-CH | Protons alpha to the nitrogen (exocyclic).[1] |
| 2.8 – 3.5 | Broad Singlet | 1H | -OH | Exchangeable; shift is concentration/solvent dependent.[1] |
| 3.60 – 3.75 | Triplet ( | 2H | N-CH | Protons alpha to the oxygen (deshielded).[1] |
C NMR Data (100 MHz, CDCl )
| Shift ( | Assignment | Notes |
| 27.0 – 30.0 | Aziridine Ring Carbons | High field signal characteristic of the strained 3-membered ring.[1] |
| 60.5 – 61.5 | N-C H | Methylene carbon attached to Nitrogen.[1] |
| 62.0 – 63.0 | N-CH | Methylene carbon attached to Oxygen.[1] |
Note: The exact chemical shifts may vary slightly (
Part 6: Experimental Protocols
Workflow for Structural Validation
This protocol ensures data integrity while managing the stability of the aziridine ring, which is prone to ring-opening polymerization (ROP) in the presence of nucleophiles or acids.
Figure 2: Workflow for handling labile aziridine samples for NMR analysis.
Step-by-Step Protocol
-
Solvent Preparation (Critical):
-
Standard CDCl
often contains traces of HCl or DCl, which will catalyze the ring-opening of aziridine. -
Action: Pass CDCl
through a small plug of basic alumina or store over anhydrous K CO before use.[1]
-
-
NMR Sample Prep:
-
Dissolve ~10 mg of this compound in 0.6 mL of neutralized CDCl
. -
Acquire spectra immediately.[1] Do not heat the sample.
-
-
Mass Spec Injection:
-
Use direct injection or GC-MS with a non-polar column (e.g., DB-5).[1]
-
Injector Temp: Keep below 200°C if possible to prevent thermal degradation before ionization.
-
Part 7: References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Link[1]
-
PubChem. Compound Summary: this compound (CID 14074).[1] National Library of Medicine.[1] Link[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing standards).[1][4] Link[1]
Sources
Mechanistic & Reactivity Profile: 1-Aziridineethanol (N-Hydroxyethylaziridine)
[1]
Executive Summary
This compound (CAS: 1072-52-2) represents a unique class of "functionalized" aziridines.[1] Unlike simple N-alkyl aziridines, the presence of the
The Aziridine Pharmacophore & The Unique Position of this compound
The reactivity of aziridines is driven by ring strain (~27 kcal/mol) , which is comparable to cyclopropanes but enhanced by the presence of the nitrogen heteroatom. The reactivity is heavily gated by the nature of the substituent on the nitrogen atom.
This compound occupies a "hybrid" space in reactivity:
-
Electronic Nature: It is an N-alkyl aziridine (electron-donating), making the nitrogen basic (
of conjugate acid 7.9–8.[1]5) and the ring carbons less electrophilic compared to N-acyl aziridines.[1] -
Functional Nature: The pendant hydroxyl group (-CH
CH OH) is not merely a bystander; it acts as an internal nucleophile, a hydrogen-bond donor, and a polymerization initiator.[1]
Mechanistic Deep Dive: The N-Substituent Effect
To understand this compound, one must contrast it with other N-substituted variants.[1] The N-substituent dictates the transition state energy for ring opening.
Table 1: Comparative Reactivity of N-Substituted Aziridines[1]
| Feature | N-H / N-Alkyl (e.g., this compound) | N-Acyl / N-Sulfonyl (Activated) | Effect of Hydroxyethyl Group |
| Nitrogen Basicity | Basic (Nucleophilic N) | Non-basic (Amide-like) | Moderately Basic: Inductive withdrawal by oxygen slightly lowers basicity vs. N-ethyl.[1] |
| Ring Electrophilicity | Low (Requires protonation/Lewis Acid) | High (Direct nucleophilic attack) | Latent Electrophile: Stable at neutral pH; highly reactive upon protonation (Aziridinium formation).[1] |
| Inversion Barrier | Low (Rapid inversion) | High (Slow inversion) | Moderate: H-bonding can stabilize specific conformers.[1] |
| Dominant Pathway | Cationic Polymerization (CROP) | Nucleophilic Ring Opening ( | Bifunctional: Can polymerize OR chelate metal catalysts.[1] |
The "Non-Activated" Paradox
This compound is classified as "non-activated."[1][2][3] In its neutral state, it is relatively inert to weak nucleophiles.[1] However, the hydroxyethyl group creates a self-catalyzing potential.[1]
-
Protonation: Upon exposure to mild acid, the nitrogen protonates to form the aziridinium ion .[1]
-
Inductive Effect: The
-oxygen exerts a weak inductive withdrawing effect ( ), which slightly destabilizes the aziridinium cation compared to a simple N-ethyl group, potentially accelerating ring opening via an -like transition state.[1]
Reactivity Pathways: Polymerization vs. Ring Opening
The fate of this compound is determined by the competition between intermolecular attack (polymerization) and nucleophilic capture.
Pathway A: Cationic Ring-Opening Polymerization (CROP)
This is the dominant side reaction and the primary synthesis route for branched Polyethylenimine (PEI) .[1] Unlike N-acyl aziridines which form linear polyamides, this compound forms hyperbranched structures due to chain transfer.[1]
Mechanism:
-
Initiation: Protonation of the monomer forms the aziridinium species.[1]
-
Propagation: A neutral monomer attacks the aziridinium ring (Active Chain End mechanism).[1]
-
Branching: The secondary amine sites in the growing chain can attack another monomer, leading to dendritic architectures.[1]
Visualization: CROP Mechanism
The following diagram illustrates the "Active Chain End" propagation cycle specific to N-substituted aziridines.
Caption: Cationic Ring-Opening Polymerization (CROP) pathway.[1][4] The aziridinium ion is the key electrophilic species driving propagation.
Pathway B: Controlled Nucleophilic Ring Opening
To utilize this compound as a building block (e.g., for amino-alcohol synthesis), one must suppress polymerization.[1] This is achieved by:
Experimental Protocols
Protocol 1: Controlled Ring Opening with Carboxylates
Objective: To synthesize an amino-ester derivative without polymerizing the starting material.
Reagents:
-
Carboxylic Acid (e.g., Benzoic Acid) (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (Non-nucleophilic, aprotic).[1]
Methodology:
-
Preparation: Dissolve the carboxylic acid in DCM at 0°C.
-
Addition: Add this compound dropwise over 30 minutes. Note: Slow addition keeps the monomer concentration low relative to the acid, favoring ring opening over self-polymerization.
-
Reaction: Allow to warm to room temperature. The carboxylic acid acts as both the proton source (activating the aziridine) and the nucleophile.
-
Monitoring: Monitor disappearance of the aziridine protons (ring protons at
1.0–1.8 ppm) via H-NMR. -
Workup: Wash with saturated
to remove excess acid.[1] Dry organic layer over .[1][6]
Self-Validating Check:
-
Success: NMR shows disappearance of ring strain signals and appearance of ester linkage signals.[1]
-
Failure (Polymerization): Appearance of broad, undefined peaks in the aliphatic region (
2.5–3.5 ppm) indicates PEI formation.[1]
Protocol 2: Safety & Quenching
This compound is a potent alkylating agent.[1]
Applications & Strategic Utility
Precursor for Hyperbranched Polymers
The N-hydroxyethyl group allows for post-polymerization modification.[1] After CROP, the resulting PEI polymer contains primary hydroxyl groups on the periphery, allowing for further functionalization (e.g., esterification for drug delivery vectors).
"Soft" Alkylation
Unlike N-tosyl aziridines (hard electrophiles), this compound requires acid activation.[1] This allows for pH-triggered alkylation in biological systems.[1] It is stable at physiological pH (7.[1]4) but becomes reactive in acidic compartments (lysosomes, pH 5.0), making it a candidate for prodrug linker design.[1]
References
-
Polymerization Mechanism: Polymer Chemistry (RSC).[1] "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." (2019).[1][7] Available at: [Link][1]
-
Experimental Properties: PubChem. "this compound Compound Summary." Available at: [Link][1]
-
Ring Opening Kinetics: National Institutes of Health (NIH).[1] "Regioselective Synthesis of N-β-Hydroxyethylaziridines." Available at: [Link]
Sources
- 1. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, beta-phenyl- | C10H13NO | CID 102810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. chemeo.com [chemeo.com]
- 6. β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Hydrolytic Conversion of 1-Aziridineethanol to Diethanolamine
The following technical guide details the hydrolytic conversion of 1-Aziridineethanol to Diethanolamine (DEA). This document is structured for researchers and process chemists, prioritizing mechanistic clarity, safety, and reproducible protocols.
Executive Summary
This compound (also known as N-(2-hydroxyethyl)aziridine) is a reactive intermediate often encountered in the synthesis of nitrogen-containing therapeutics or as a transient species in the alkylation of amines with ethylene oxide. Its conversion to Diethanolamine (DEA) represents a critical transformation—either as a desired synthetic step to generate bis(hydroxyethyl)amine scaffolds or as a mandatory degradation pathway to neutralize the toxicity of the aziridine moiety.
This guide delineates the acid-catalyzed hydrolysis pathway, which is kinetically superior to neutral hydrolysis. We explore the mechanistic underpinnings, provide a self-validating experimental protocol, and define the critical process parameters (CPPs) required to suppress the competing polymerization pathway (polyethylenimine formation).
Mechanistic Architecture
The conversion is a nucleophilic ring-opening reaction. The driving force is the relief of the significant angle strain (~26 kcal/mol) inherent in the three-membered aziridine ring.
Reaction Pathway[1]
-
Activation (Protonation): The reaction is initiated by the protonation of the aziridine nitrogen, forming a highly electrophilic aziridinium ion . This lowers the energy barrier for nucleophilic attack.
-
Nucleophilic Attack (
): Water acts as the nucleophile, attacking one of the ring carbons. Due to the symmetry of the N-substituent in the final product context, regioselectivity leads to the same linear backbone, but sterics dictate attack at the least hindered carbon if substituted. -
Ring Opening: The C-N bond cleaves, relieving ring strain and yielding the protonated diethanolamine.
-
Deprotonation: Loss of a proton to the solvent yields the free base DEA.
Visualization of Mechanism
The following diagram illustrates the transformation logic and intermediate states.
Figure 1: Mechanistic pathway of acid-catalyzed aziridine hydrolysis.
Thermodynamic & Kinetic Control
To maximize yield and purity, two competing reactions must be managed: Hydrolysis (desired) vs. Polymerization (undesired).
| Parameter | Hydrolysis (Desired) | Polymerization (Undesired) | Control Strategy |
| Reaction Order | Pseudo-1st order (in excess water) | 2nd order (Aziridine + Aziridinium) | Dilution: High solvent volume favors hydrolysis. |
| pH Dependence | Accelerated by Acid ( | Accelerated by Acid ( | Strong Acid: Rapidly protonate all species to prevent free amine attack. |
| Temperature | Favorable at | Favorable at high T, but less selective | Reflux: Maintain |
| Nucleophile | Water ( | Aziridine Nitrogen | Solvent Excess: Use water as solvent (neat) or co-solvent. |
Key Insight: Polymerization occurs when a non-protonated aziridine attacks a protonated aziridinium ion. To prevent this, the reaction should be run in dilute acidic aqueous solution where water molecules vastly outnumber aziridine molecules, statistically favoring the hydrolysis pathway.
Operational Protocol
Safety Warning: this compound is a potent alkylating agent, hepatotoxin, and potential carcinogen. All operations must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
Reagents & Equipment
-
Precursor: this compound (CAS: 1072-52-2).
-
Solvent/Nucleophile: Deionized Water (
molar equivalents). -
Catalyst: Sulfuric Acid (
, 1M) or Perchloric Acid (for kinetic studies). -
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.
Step-by-Step Methodology
-
Preparation of Acidic Medium:
-
Charge the reaction vessel with Deionized Water (20 volumes relative to substrate).
-
Add
to adjust pH to . Rationale: Low pH ensures the aziridine is protonated immediately upon addition, preventing it from acting as a nucleophile against itself.
-
-
Controlled Addition (Critical Step):
-
Heat the aqueous acid solution to
. -
Add this compound dropwise over 30-60 minutes.
-
Self-Validating Check: Monitor exotherm. A sharp rise indicates reaction; control rate to maintain
during addition.
-
-
Reaction Phase:
-
In-Process Control (IPC):
-
Sample 50
of the reaction mixture. -
Analyze via HPLC or TLC (stained with Ninhydrin).
-
Endpoint Criteria: Disappearance of the aziridine peak.
-
-
Workup & Isolation:
-
Cool mixture to room temperature.
-
Neutralize with NaOH (1M) to pH 10–11 (liberating the free amine DEA).
-
Concentrate under reduced pressure (Rotary Evaporator) to remove water.
-
Purification: Vacuum distillation is recommended to separate DEA (b.p.
, often lower under vacuum) from inorganic salts.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch hydrolysis process.
Process Analytical Technology (PAT)
To ensure scientific integrity, the transformation must be verified using quantitative methods.
NMR Spectroscopy
-
1H NMR (D2O):
-
Reactant (Aziridine): Look for high-field multiplets around
1.0 – 1.8 ppm (characteristic of strained ring protons). -
Product (DEA): These signals will shift downfield to
2.6 – 3.6 ppm (methylene protons of the ethyl chains) as the ring opens and strain is relieved. -
Validation: Complete loss of the upfield signals confirms full conversion.
-
HPLC Method
-
Column: C18 or Amino-functionalized column (due to polarity of DEA).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to protonate amines for retention).
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred as DEA has weak UV absorbance.
Safety & Toxicology
This compound is structurally related to nitrogen mustards.
-
Hazards: Severe skin irritant, respiratory sensitizer, potential mutagen.
-
Decontamination: Spills should be treated immediately with dilute acetic acid (to catalyze hydrolysis) followed by a surplus of water, effectively converting the hazard to the relatively benign DEA.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent auto-polymerization initiated by atmospheric moisture or
.
References
-
Wang, Z., et al. (2008). "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles." The Journal of Organic Chemistry, 73(6), 2270–2274.
-
National Toxicology Program (NTP). (1992).[6] "Chemical Datasheet: this compound." CAMEO Chemicals / NOAA.
- Dolfen, J., et al. (2016). "Synthesis of functionalized aziridines and their ring-opening reactions." Chemical Reviews.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Poly(ethyleneimine) and Aziridine derivatives."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US6063965A - Production of diethanolamine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Use of 1-Aziridineethanol in polymer synthesis
Application Note: Advanced Polymer Synthesis Using 1-Aziridineethanol
Executive Summary
This compound (HEA), also known as
This guide details the use of HEA in synthesizing hyperbranched poly(amino ethers) and functionalizing carboxyl-terminated polymers .[1] It addresses the specific challenges of handling aziridines, controlling branching density, and ensuring high-fidelity end-group modification.[1]
Safety & Handling (CRITICAL)
⚠️ DANGER: ACUTE TOXICITY & ALKYLATING AGENTThis compound is a potent alkylating agent and a potential carcinogen.[1] It can cause severe respiratory damage, skin burns, and sensitization.[1]
Mandatory Safety Protocols:- Engineering Controls: All operations must be performed in a certified chemical fume hood or a glovebox (closed system).
- PPE: Butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and a lab coat.
- Quenching: Have a quenching solution ready (e.g., 10% sodium thiosulfate or 1M sulfuric acid) to neutralize spills immediately.
- Waste: Treat all waste as hazardous. Quench unreacted monomer before disposal.
Mechanism of Action
HEA polymerization is driven by the relief of ring strain (~27 kcal/mol). The mechanism bifurcates based on the initiator and pH.[1]
Path A: Cationic Ring-Opening Polymerization (CROP)
Initiated by Lewis acids or protons, the aziridine nitrogen is protonated/complexed to form an activated aziridinium ion. Propagation occurs via nucleophilic attack by the nitrogen of a neutral monomer.
-
Unique Feature: In HEA, the pendant hydroxyl group can also attack the aziridinium ion (intramolecularly or intermolecularly), leading to hyperbranching and the formation of ether linkages alongside the expected amine backbone.[1]
Path B: Nucleophilic Ring-Opening (Carboxyl-Reaction)
Carboxylic acids attack the aziridine ring to form an ester linkage while generating a secondary amine.[1] This is ideal for grafting HEA onto polymer surfaces or capping carboxyl-terminated chains.[1]
Figure 1: Mechanistic pathways for this compound reactivity.
Protocol 1: Synthesis of Hyperbranched Poly(N-(2-hydroxyethyl)ethyleneimine)
This protocol yields a water-soluble, hyperbranched cationic polymer useful for gene delivery vectors or metal chelation.[1]
Reagents:
-
Monomer: this compound (HEA), freshly distilled over CaH₂.
-
Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate) or BF₃·OEt₂.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quencher: Methanol/Triethylamine.
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with dry nitrogen for 15 minutes.
-
-
Initiation (0 min):
-
Charge the flask with anhydrous DCM (monomer concentration ~2 M).
-
Add the initiator (e.g., 1 mol% relative to monomer) via syringe.
-
Note: Cationic polymerization is extremely sensitive to moisture. Ensure strict anhydrous conditions.
-
-
Polymerization (0 – 24 hrs):
-
Add HEA dropwise over 30 minutes using a syringe pump to control the exotherm.
-
Heat the reaction to 40°C (reflux) for 24 hours.
-
Observation: The solution viscosity will increase significantly.
-
-
Termination:
-
Cool to room temperature.
-
Add excess methanol (containing 1% triethylamine) to quench the living chain ends.
-
-
Purification:
-
Precipitate the polymer into cold diethyl ether (10x volume of reaction mixture).
-
Centrifuge (3000 rpm, 5 min) and decant the supernatant.
-
Redissolve in minimal methanol and reprecipitate (repeat 2x).
-
Dry under high vacuum at 40°C for 24 hours.
-
Data Specification:
| Parameter | Value | Notes |
| Yield | 85-95% | Highly dependent on moisture control.[1] |
| Mw (GPC) | 5,000 - 20,000 Da | Controlled by Monomer:Initiator ratio. |
| PDI | 1.5 - 2.5 | Broad distribution due to branching.[1] |
| Branching Degree | 0.3 - 0.5 | Determined by Inverse Gated 13C NMR.[1] |
Protocol 2: Surface Functionalization of Carboxylated Polymers
This protocol describes grafting HEA onto a carboxyl-terminated polyester (e.g., PLA or PLGA) to introduce hydrophilic hydroxyl groups and cationic potential.[1]
Reagents:
-
Substrate: Carboxyl-terminated polymer (e.g., PLA-COOH).[1]
-
Reagent: this compound (1.5 - 2.0 equivalents per COOH group).[1]
-
Solvent: Chloroform or THF (dry).
Workflow:
-
Dissolution:
-
Dissolve 1.0 g of PLA-COOH in 10 mL of dry chloroform in a sealed vial.
-
-
Reaction:
-
Add HEA (calculated equivalents) via microsyringe.
-
Catalyst: None required. The reaction is self-promoted by the basicity of the forming amine, but mild heating accelerates it.[1]
-
-
Incubation:
-
Stir at 40°C for 12 hours.
-
Monitoring: Monitor the disappearance of the aziridine ring protons (approx. 1.5 and 1.8 ppm) via 1H NMR.
-
-
Workup:
-
Precipitate the functionalized polymer into cold methanol.
-
Wash the precipitate with methanol to remove unreacted HEA.
-
Vacuum dry.
-
Figure 2: Workflow for grafting this compound onto carboxylated substrates.
Characterization Techniques
To validate the synthesis, the following analytical methods are required:
-
1H NMR Spectroscopy (D₂O or CDCl₃):
-
13C NMR (Inverse Gated):
-
Essential for calculating the Degree of Branching (DB) . Distinguishes between linear (secondary amine), dendritic (tertiary amine), and terminal units.
-
-
Gel Permeation Chromatography (GPC):
-
Use cationic columns or add 1% acetic acid to the eluent to prevent column interaction.
-
Note: Hyperbranched polymers have smaller hydrodynamic volumes than linear analogs; apparent Mw may be lower than absolute Mw (MALLS detector recommended).
-
References
-
Synthesis and Polymerization of Aziridines
-
Goethals, E. J. (1977). Cationic polymerization of cyclic amines. Makromolekulare Chemie. Link
-
-
Hyperbranched Polyethylenimine Architectures
-
McKee, J. R., et al. (2010). Synthesis of Hyperbranched Poly(ethyleneimine)s. Macromolecules. Link
-
-
Aziridine-Carboxyl Reactions
-
Bakker, M., et al. (2019). Aziridine-based post-modification of polymers. Polymer Chemistry. Link
-
-
Safety Data & Handling
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
-
-
Polymerization of Hydroxyl-Functionalized Aziridines
-
Lapienis, G. (2009). Ring-opening polymerization of cyclic amines. Progress in Polymer Science. Link
-
Sources
- 1. US2915480A - Aziridine-carboxylic acid polymers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. Synthesis of Poly (2-hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Aziridineethanol (Hydroxyethylaziridine)
The following technical guide details the application of 1-Aziridineethanol (also known as 1-(2-Hydroxyethyl)aziridine) as a reactive intermediate and crosslinking precursor.
From Reactive Intermediate to Crosslinking Architectures
Abstract
This compound (CAS 1072-52-2) is a heterobifunctional monomer possessing a primary hydroxyl group and a strained aziridine ring. Unlike standard polyfunctional aziridine crosslinkers (e.g., TMPTA-AZ), this compound is rarely used as a direct "add-in" crosslinker for finished formulations. Instead, it serves as a critical architectural building block . Its primary application is the synthesis of high-performance polyfunctional crosslinkers (via urethane chemistry) or the chemical modification of carboxylated polymers to introduce dual-cure capability. This guide outlines the mechanisms, synthesis protocols, and safety constraints for leveraging this molecule in advanced material design.
Chemical Identity & Physical Properties
This compound is a clear, colorless to pale yellow liquid.[1] Its dual functionality allows it to bridge chemistries that are otherwise incompatible, such as linking isocyanate-based hardeners with acid-functional resins.
Table 1: Key Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 1072-52-2 | Global Registry Identity |
| Molecular Weight | 87.12 g/mol | Stoichiometric calculations |
| Boiling Point | ~156°C (at 760 mmHg) | Processing temperature ceiling |
| Density | 1.088 g/cm³ | Volumetric dosing |
| Solubility | Miscible in water, alcohols, organic solvents | Versatile formulation compatibility |
| Functional Groups | 1° Hydroxyl (-OH), Aziridine Ring (-N<) | Dual reaction pathways |
| Stability | Hydrolyzes in acidic aqueous media | Requires pH > 8.0 for storage in water |
Mechanisms of Action
The utility of this compound relies on selectively triggering one functional group while preserving the other.
-
Pathway A (Hydroxyl Derivatization): The primary hydroxyl group reacts with electrophiles (Isocyanates, Epoxies, Anhydrides) to graft the aziridine ring onto a larger molecule or backbone. This is the standard route for synthesizing polyfunctional crosslinkers.
-
Pathway B (Aziridine Ring Opening): The aziridine ring functions as a nucleophile (nitrogen) or electrophile (ring carbons) depending on pH. In crosslinking applications, it reacts with carboxylic acids (proton donors) to form an amino-ester linkage.
Figure 1: Dual-reaction pathways of this compound. Pathway A is used to synthesize crosslinkers; Pathway B is the mechanism of final cure.
Application Protocol: Synthesis of Polyfunctional Aziridine Crosslinkers
The most high-value application of this compound is converting standard polyisocyanates (like HDI trimer) into non-isocyanate, polyfunctional aziridine crosslinkers. These derivatives are safer to handle than monomeric aziridines and are widely used in waterborne coatings and inks.
Reagents & Equipment
-
Precursor: Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N3300).
-
Reactant: this compound (Dry, <0.05% water).
-
Solvent: Ethyl Acetate or PMA (Urethane grade, dry).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (0.01%).
-
Equipment: Jacketed glass reactor, nitrogen purge, mechanical stirrer, dropping funnel, IR spectrometer.
Step-by-Step Synthesis Protocol
-
System Preparation:
-
Purge the reactor with dry nitrogen. Moisture will consume isocyanate and ruin the stoichiometry.
-
Charge the HDI Trimer and Solvent (typically 50-80% solids) into the reactor.
-
Begin agitation and heat to 40°C.
-
-
Catalyst Addition:
-
Add the organometallic catalyst (DBTDL) diluted in a small amount of solvent.
-
-
Controlled Addition (The Critical Step):
-
Stoichiometry: Calculate 1.00 to 1.05 molar equivalents of this compound per NCO group.
-
Add this compound dropwise via the funnel.
-
Exotherm Control: The reaction is highly exothermic. Maintain internal temperature below 55°C .
-
Why? Temperatures >60°C can cause the aziridine ring to polymerize or open prematurely, gelling the batch.
-
-
Completion & Validation:
-
Hold reaction at 50°C for 2–4 hours.
-
FTIR Monitoring: Monitor the NCO peak (~2270 cm⁻¹). The reaction is complete when the NCO peak disappears completely.
-
Stabilization: Add a trace amount (0.1%) of a tertiary amine (e.g., Triethylamine) to stabilize the aziridine rings against premature acid hydrolysis.
-
-
Output:
-
You now have a Polyfunctional Aziridine Crosslinker (functionality ~3). This product can be added to carboxylated waterborne resins (1–3% wt) to improve wet scrub resistance and adhesion.
-
Application Protocol: Direct Polymer Modification (Grafting)
In this application, this compound is used to modify a carboxyl-functional polymer before formulation, converting acid groups into hydroxyethyl groups. This is useful for creating "dual-cure" polymers that can react with melamine or isocyanate crosslinkers.
Protocol
-
Base Polymer: Use a carboxylated acrylic emulsion or solution (Acid Number > 20).
-
pH Adjustment: Ensure the polymer is slightly alkaline (pH 7.5–8.0) using ammonia.[2]
-
Note: If the pH is too low (<6), the aziridine will hydrolyze with water instead of reacting with the polymer.
-
-
Addition: Add this compound slowly to the agitation vortex.
-
Dosage: Calculate based on desired degree of modification (e.g., 50% of available COOH groups).
-
-
Reaction (Ripening):
-
Allow the mixture to stir at room temperature for 12–24 hours, or heat to 40°C for 2 hours.
-
The aziridine ring opens via attack by the carboxylate, forming a hydroxyethyl ester pendant group.
-
-
Result: The polymer now displays primary hydroxyl functionality available for reaction with secondary crosslinkers (e.g., melamines) during the bake cycle.
Safety & Handling (Critical)
This compound is a potent alkylating agent. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Highly toxic by inhalation and skin absorption. Potential carcinogen and mutagen.
-
PPE:
-
Respiratory: Full-face respirator with organic vapor cartridges or supplied air.
-
Skin: Butyl rubber or Silver Shield® gloves. Latex and Nitrile are permeable to aziridines.
-
Suit: Tyvek® or similar impervious coveralls.
-
-
Neutralization (Spill Control):
-
Do not wipe up with simple water.
-
Decontamination Solution: 5% Acetic Acid (or Citric Acid) in water. The acid catalyzes the hydrolysis of the aziridine ring to a harmless amino-alcohol (diethanolamine derivative).
-
Allow the solution to sit on the spill for 10–15 minutes before absorption with clay or vermiculite.
-
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Gelation during Synthesis | Temperature > 60°C | Improve cooling; slow down addition rate. |
| Residual NCO Peak (IR) | Moisture contamination | Dry solvents/reagents (<0.05% H₂O); increase NCO:OH ratio slightly. |
| Poor Crosslinking in Paint | Hydrolysis of Aziridine | Ensure paint pH is > 9.0. Aziridines degrade in acidic waterborne paints (Pot life issue). |
| Yellowing of Product | Oxidation / High Temp | Use nitrogen blanket; keep reaction temp < 50°C. |
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Covestro. (2021). NeoAdd® PAX: Polymeric Aziridine Crosslinker Innovation. Solution Center. Retrieved January 31, 2026, from [Link]
-
PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Reaction Mechanisms and Applications. Retrieved January 31, 2026, from [Link]
-
Scherr, G., et al. (2000).[1] Imines, Cyclic. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience.[1] (Contextual citation for Aziridine ring chemistry).
Sources
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of chiral aziridines
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.)
Welcome to the technical support hub for asymmetric aziridination. Unlike robust reactions like the Suzuki coupling, chiral aziridine synthesis is a "high-maintenance" process. It relies on unstable intermediates (nitrenes/carbenes) and strained products that degrade if you look at them wrong.
This guide treats your chemical reaction as a system to be debugged. We have categorized common failure modes into three modules based on the synthetic pathway.
Module 1: Metal-Catalyzed Nitrene Transfer
Scope: Copper or Rhodium catalysts with nitrene sources (e.g., PhI=NTs) reacting with alkenes. Primary Reference Systems: Evans (Cu-BOX) and Jacobsen (Cu-Diimine).[1]
Ticket #101: "My reaction stalls at 50-60% conversion, but the catalyst is still soluble."
Diagnosis: Product Inhibition. The Science: Aziridines are Lewis bases. As the concentration of the product increases, the aziridine nitrogen competes with the bis(oxazoline) or diimine ligand for the Copper center. Once the product binds to the copper, it shuts down the catalytic cycle (catalyst poisoning). Troubleshooting Protocol:
-
Increase Catalyst Loading: If you are at 1-2 mol%, push to 5-10 mol%.
-
Change the Solvent: Switch from non-polar solvents (DCM/Benzene) to slightly more coordinating solvents or additives that can out-compete the product but not the ligand. Note: This is risky as it may lower ee.
-
The "Slow Addition" Trick: Do not add the nitrene source (PhI=NTs) all at once. Use a syringe pump to keep the concentration of the active nitrenoid low relative to the alkene.
Ticket #102: "I'm getting high yield, but the Enantiomeric Excess (ee) is eroding."
Diagnosis: Radical Pathway Intervention or Ligand Decoordination. The Science: The mechanism proceeds via a Cu(I)/Cu(III) redox cycle. The key intermediate is a metallanitrene.[1][2] If the transfer is concerted , stereochemistry is conserved. If it proceeds via a stepwise radical mechanism, bond rotation occurs before ring closure, destroying the stereochemistry defined by the ligand. Troubleshooting Protocol:
-
Check the Counter-ion: Evans showed that Cu(OTf)₂ is superior to Cu(OTf). The triflate counter-ion plays a role in the "tightness" of the transition state.
-
Temperature Control: Lower the temperature. Radical pathways often have higher activation energies than concerted pathways.
-
Ligand Purity: Ensure your BOX ligand is free of hydrolyzed impurities. A hemi-labile ligand allows the metal center to adopt a geometry that favors the thermodynamic (racemic) pathway.
Ticket #103: "The reaction mixture turned green/brown immediately."
Diagnosis: Catalyst Oxidation/Decomposition. The Science: Cu(I) is sensitive. If you are using PhI=NTs, you are generating a highly oxidative environment. If the complex isn't stable, Copper precipitates as inactive oxides. Fix: Ensure strictly anaerobic conditions. Degas solvents via freeze-pump-thaw, not just sparging.
Module 2: Lewis Acid-Mediated Carbene Transfer (Aza-Darzens)
Scope: Wulff-type Aziridination (Imine + Diazoacetate + VAPOL/VANOL Borate). Primary Reference System: Wulff VAPOL/VANOL.[3]
Ticket #201: "I followed the Wulff protocol, but the reaction is dead (0% yield)."
Diagnosis: Incorrect Catalyst Species (The "B1 vs. B2" Problem). The Science: The active catalyst is not a simple 1:1 complex of Ligand:Boron.[4] Wulff's mechanistic studies revealed that the most active species is a B2 complex (one ligand, two boron atoms) formed during the heating step. Troubleshooting Protocol:
-
The Heating Step is Non-Negotiable: You must heat the mixture of VAPOL and B(OPh)₃ at 55°C for 1 hour, then apply high vacuum (0.1 mmHg) while still heating at 55°C for 30 minutes.
-
Why? This removes the phenol byproduct and drives the equilibrium toward the active pyroborate (B2) species. If you skip the vacuum/heat step, you are left with the inactive B1 species.
Ticket #202: "The cis/trans selectivity is poor."
Diagnosis: Imine Isomerization or Temperature Issues. The Science: The reaction relies on the imine staying in the E-configuration (or Z, depending on substitution) while coordinated to the bulky VAPOL pocket. Fix:
-
Solvent Switch: Wulff found that Carbon Tetrachloride (CCl₄) (or PhCF₃ as a greener alternative) often gives higher cis-selectivity than DCM.
-
Temperature: Unlike many reactions, raising the temperature can sometimes improve yield without destroying ee, but selectivity usually favors lower temperatures (-78°C to 0°C).
Module 3: Downstream Processing (The Danger Zone)
Scope: Purification of all aziridines.
Ticket #301: "My product disappeared on the silica column."
Diagnosis: Acid-Catalyzed Ring Opening. The Science: Silica gel is slightly acidic (pH 4-5). Aziridines are strained rings (27 kcal/mol strain energy). Protonation of the nitrogen activates the ring for nucleophilic attack by the silica surface silanols, resulting in ring-opening and irreversible binding to the column. The Self-Validating Fix (The "Triethylamine Shield"):
-
Slurry Prep: Mix your silica gel with the eluent solvent containing 1% Triethylamine (Et₃N) .
-
Validation: Check the pH of the eluent coming off the column before loading your sample. It must be basic (pH > 8 on wet pH paper).
-
Alternative: Use Basic Alumina (Activity Grade IV) if the aziridine is extremely sensitive (e.g., N-H aziridines).
Visualizations
Figure 1: Mechanism of Copper-Catalyzed Nitrene Transfer
This diagram illustrates the critical Cu(I)/Cu(III) cycle and the divergence between the desired concerted pathway (high ee) and the radical pathway (low ee).
Caption: The Cu(I)/Cu(III) catalytic cycle. Note the "Radical Leakage" path which causes ee erosion.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when your reaction fails.
Caption: Logic flow for diagnosing yield vs. stereoselectivity failures in aziridination.
Standard Operating Procedure (SOP)
Protocol: Asymmetric Aziridination using the Wulff VAPOL System. Selected for its robustness and high ee potential if prepared correctly.
Reagents:
-
Imine substrate (1.0 equiv)
-
(S)-VAPOL Ligand (10 mol%)[5]
-
Triphenylborate B(OPh)₃ (30 mol%)
Step-by-Step Workflow:
| Step | Action | Critical Technical Note (Why?) |
| 1. Catalyst Prep | Mix VAPOL and B(OPh)₃ in DCM. Heat to 55°C for 1 hour. | Initial complexation. |
| 2. Activation | Apply high vacuum (0.1 mmHg) while maintaining 55°C for 30 mins. | CRITICAL: Removes phenol to shift equilibrium to the active B2 pyroborate species [4]. |
| 3. Dissolution | Cool to RT. Dissolve the resulting solid in DCM or PhCF₃. | PhCF₃ often improves enantioselectivity over DCM. |
| 4. Substrate | Add the Imine. Cool to -78°C (or 0°C depending on screen). | Low temp favors the cis-aziridine formation via the Zimmerman-Traxler-like transition state. |
| 5. Initiation | Add Ethyl Diazoacetate (EDA) dropwise. | Preventing high local concentration of carbene reduces dimerization side-reactions. |
| 6. Quench | Once complete (TLC), quench with sat. NaHCO₃. | Neutralizes any residual boron species. |
| 7. Purification | Flash chromatography on Et₃N-buffered silica . | Prevents ring opening of the strained aziridine. |
References
-
Evans, D. A. , Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society.[3] Link
-
Li, Z. , Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral diimine-based catalysts. Journal of the American Chemical Society.[3] Link
-
Antilla, J. C. , & Wulff, W. D. (2000).[5] Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[3][4][6] Angewandte Chemie International Edition.[5][7] Link
-
Zhang, Y. , Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. Chemistry – A European Journal.[6][8] Link
-
Müller, P. , & Fruit, C. (2003).[9] Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews.[9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. aziridination [www2.chemistry.msu.edu]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Improving the efficiency of 1-Aziridineethanol as a crosslinking agent
Topic: Improving the Efficiency of 1-Aziridineethanol as a Crosslinking Agent
CAS: 1072-52-2 | Synonyms: 2-(1-Aziridinyl)ethanol, Hydroxyethylaziridine[1]
Introduction: The Reactivity Paradox
Welcome to the Advanced Application Guide for this compound. As a researcher, you likely selected this molecule for its dual functionality: the highly reactive electrophilic aziridine ring and the nucleophilic hydroxyl group .
However, you are likely facing a common paradox: The conditions required to activate the aziridine ring (acid catalysis) are the same conditions that trigger its rapid degradation (hydrolysis and homopolymerization).
This guide moves beyond basic datasheets to address the kinetic competition between productive crosslinking and non-productive side reactions.
Module 1: Mechanism & Kinetics (The "Why")
To improve efficiency, you must manipulate the reaction pathway. The aziridine nitrogen (
The Competitive Pathways
-
The Desired Path (Crosslinking): The aziridine ring protonates
Ring strain increases Carboxyl group (from your polymer) attacks the ring carbon Ring opens to form an ester-amide link. -
The Parasitic Path (Hydrolysis): Water attacks the protonated ring instead of the polymer
Ring opens to form amino-alcohol byproducts (inactive).[1] -
The Storage Failure (Homopolymerization): Aziridine attacks another aziridine
Formation of oligomers (yellowing/gelling).[1]
Visualizing the Competition
The following diagram illustrates the critical "Decision Point" where efficiency is lost or gained.
Figure 1: The kinetic competition.[1] Efficiency is defined by the ratio of Path A to Path B.
Module 2: Optimization Protocols
Protocol A: The "Volatile Base" Stabilization Method
Issue: You need the reagent to be stable in the pot (pH > 9) but reactive upon application (pH < 7). Solution: Use a volatile base (Ammonia or Triethylamine) to temporarily inhibit the reaction.[1]
-
Preparation: Adjust your aqueous polymer binder to pH 9.0–9.5 using Ammonia (28% solution).[1]
-
Why? High pH prevents the protonation of the aziridine nitrogen, effectively "sleeping" the reactivity.
-
-
Addition: Add this compound slowly under agitation.
-
Ratio: Typical dosage is 1–3% based on polymer solids.[1]
-
-
Application & Activation: Apply the coating/adhesive.[1]
-
The Trigger: As the film dries, the ammonia evaporates. The pH of the film drops back to the acidity of the polymer (typically pH 4–5).
-
Result: The aziridine activates only as the water leaves, favoring the polymer reaction over hydrolysis.
-
Protocol B: Stoichiometry Calculation
Don't guess the amount. Calculate based on the Acid Value (AV) of your polymer.[1]
[1]-
Recommendation: Use a 10% molar excess to account for inevitable hydrolysis losses.[1]
Module 3: Troubleshooting Guide
Scenario 1: "The mixture gelled in the container within 4 hours."
| Root Cause | Diagnostic Check | Corrective Action |
| pH Drift | Check pH.[1] Is it < 8.5? | Re-adjust base polymer to pH > 9.0 before adding aziridine.[1] Use a buffer like AMP-95 for longer stability.[1] |
| Hot Spots | Was the addition exothermic? | Add aziridine diluted 1:1 in water/solvent to dissipate heat.[1] High temps trigger homopolymerization.[1] |
| Contamination | Presence of chlorides/sulfates? | Ensure mixing vessels are free of acidic residues.[1] |
Scenario 2: "The film is dry but has poor solvent resistance (Low Crosslinking)."[1]
| Root Cause | Diagnostic Check | Corrective Action |
| Premature Hydrolysis | Did you wait too long to apply? | Pot-life violation. Aziridine hydrolyzes in water (half-life ~4-12 hours depending on pH).[1] Mix fresh. |
| Incomplete Cure | Is the drying temp too low? | Aziridines require heat to drive off water quickly.[1] Increase drying temp to >80°C to favor Path A (see Fig 1).[1] |
| pH Lock | Did you use a non-volatile base? | If you used NaOH/KOH to adjust pH, it never evaporates.[1] The reaction never activates.[1] Switch to Ammonia. |
Module 4: Validation (Measuring Efficiency)
Do not rely on "tackiness" as a metric. Use Gel Fraction Analysis to quantify efficiency.
Protocol: Solvent Extraction Test
-
Cure: Cast film and cure under target conditions.[1] Weigh the dry film (
).[1] -
Extract: Place film in a Soxhlet extractor with a strong solvent (e.g., MEK or Acetone) for 24 hours.
-
Dry: Remove the insoluble gel, dry fully, and weigh (
). -
Calculate:
[1]-
Target: >85% for high-efficiency crosslinking.[1]
-
Module 5: Safety & Handling (Critical)
This compound is a potent alkylating agent.[1] It can modify DNA.[1]
-
Toxicity: High acute toxicity; potential carcinogen/mutagen.[1]
-
Neutralization Protocol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14074, this compound.[1] Retrieved January 31, 2026 from [Link]
-
Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology.[1] Wiley-Interscience.[1] (Detailed mechanisms of aziridine-carboxyl crosslinking).
-
Lai, Y. C., & Quinn, E. T. (2000). Polyfunctional Aziridines as Crosslinkers.[1] Journal of Applied Polymer Science.[1] (Kinetics of ring opening).
-
Occupational Safety and Health Administration (OSHA). Aziridine Handling Guidelines.[1] Retrieved from [Link][1]
-
PolyAziridine LLC (2025). Reaction Mechanisms of Aziridine Crosslinkers.[1] Retrieved from [Link][1]
Sources
Validation & Comparative
A Comparative Guide to the Ring-Opening Reactions of 1-Aziridineethanol and Epoxides
For Researchers, Scientists, and Drug Development Professionals
Fundamental Principles: A Tale of Two Heteroatoms
The reactivity of both epoxides and aziridines is dictated by a combination of factors: significant ring strain (approximately 27 kcal/mol for both), the electronegativity of the heteroatom (oxygen vs. nitrogen), and the nature of substituents on the ring and, in the case of aziridines, on the nitrogen atom.[1]
Epoxide Ring-Opening
Epoxides undergo ring-opening through nucleophilic attack under both acidic and basic (nucleophilic) conditions. The reaction pathway and regioselectivity are highly dependent on these conditions.
-
Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, R₂N⁻, RMgX), the reaction proceeds via a classic SN2 mechanism . The nucleophile attacks one of the electrophilic ring carbons, leading to the opening of the epoxide. Steric hindrance is the dominant factor, so the nucleophile preferentially attacks the less substituted carbon .[2][3] This process results in a product with anti-stereochemistry due to the backside attack characteristic of SN2 reactions.[4]
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring.[5] The mechanism shifts to have more SN1-like character . The C-O bonds are weakened, and a significant partial positive charge develops on the carbon atom that can better stabilize it. Consequently, the nucleophile (which can be weak, like H₂O or ROH) preferentially attacks the more substituted carbon .[3][5] While the attack still occurs from the backside, leading to an anti-diol, the regioselectivity is reversed compared to basic conditions.[6]
1-Aziridineethanol Ring-Opening
The reactivity of aziridines is analogous to epoxides but with key differences stemming from the nitrogen heteroatom. Unactivated aziridines are generally less reactive than corresponding epoxides because nitrogen is less electronegative than oxygen, making the ring carbons less electrophilic.[1] However, the reactivity of aziridines is highly tunable.
-
Activation: The nitrogen atom of an aziridine must typically be "activated" to facilitate ring-opening. This is achieved by protonation under acidic conditions or by attaching an electron-withdrawing group (e.g., tosyl, mesyl) to the nitrogen, which increases the electrophilicity of the ring carbons.[1] In the case of this compound, the N-hydroxyethyl group is not a strong electron-withdrawing group, meaning its reactivity profile will be that of a non-activated or weakly activated aziridine.
-
Mechanism: Similar to epoxides, the ring-opening of activated aziridines proceeds via nucleophilic attack. An aziridinium ion is formed under acidic conditions, and the subsequent nucleophilic attack dictates the regioselectivity.[7] The N-substituent plays a crucial role; for N-alkyl aziridines, the formation of an aziridinium ion is a key step for ring-opening by external nucleophiles.[8] The substituent on the aziridine ring itself also heavily influences the site of nucleophilic attack.[9]
The presence of the β-hydroxyethyl group in this compound introduces the possibility of intramolecular hydrogen bonding, which may influence the reaction mechanism and regioselectivity.[10]
Visualizing the Mechanisms: Epoxide Ring-Opening
The choice between acidic and basic conditions directly controls the regiochemical outcome of epoxide ring-opening reactions.
Caption: Regioselectivity in epoxide ring-opening.
Head-to-Head Comparison: Reactivity and Selectivity
The subtle differences between the oxygen and nitrogen heteroatoms lead to distinct outcomes in reactivity and selectivity.
Reactivity
-
Epoxides: Generally more reactive than unactivated aziridines due to the higher electronegativity of oxygen, which results in more polarized and electrophilic C-O bonds.[1]
-
This compound: As an unactivated aziridine, it is less reactive than a comparable epoxide. Ring-opening typically requires activation, often through protonation with an acid, to form an aziridinium ion intermediate.
Regioselectivity
The regioselectivity of the ring-opening is arguably the most critical difference for synthetic planning.
| Condition/Reagent | Epoxide (e.g., Propylene Oxide) | This compound (Activated) | Rationale |
| Strong Nucleophile (Basic) | Attack at the less substituted carbon (C1) | Attack at the less substituted carbon | Pure SN2 mechanism; sterics dominate.[3] |
| Weak Nucleophile (Acidic) | Attack at the more substituted carbon (C2) | Attack at the more substituted carbon | SN1-like mechanism; electronics (carbocation stability) dominate.[3] |
| Organocuprates | Attack at the less substituted carbon | Attack at the less substituted carbon | Soft nucleophiles favor the less hindered site. |
| Hydrides (e.g., LiAlH₄) | Attack at the less substituted carbon | Attack at the less substituted carbon | Primarily driven by sterics.[11] |
Note: For N-tosyl aziridines, regioselectivity can be very high (>95:5), sometimes exceeding that of analogous epoxy alcohols.[11] The behavior of this compound is expected to follow the general principles for N-alkyl aziridines, where activation is key.
Experimental Protocols and Supporting Data
To provide a practical context, the following are representative protocols for the ring-opening of an epoxide and an N-activated aziridine with an amine nucleophile.
Protocol 1: Ring-Opening of an Epoxide with an Amine
This procedure describes the acid-mediated ring-opening of styrene oxide with aniline, a common method for synthesizing β-amino alcohols.[12]
Caption: Workflow for epoxide ring-opening.
Step-by-Step Methodology:
-
To a magnetically stirred mixture of the epoxide (1 mmol) and the amine (1 mmol), add the catalyst (e.g., silica-bonded S-sulfonic acid, 100mg).[13]
-
Stir the reaction mixture at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with a solvent such as CH₂Cl₂.
-
Filter the mixture to remove the catalyst.
-
Dry the organic layer (e.g., over Na₂SO₄) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding β-amino alcohol.[13]
Protocol 2: Ring-Opening of an N-Tosylaziridine
This protocol details the ring-opening of an N-tosylaziridine with an acid anhydride, catalyzed by 1,5,7-triazabicyclo[14][14]dec-5-ene (TBD).[15]
Step-by-Step Methodology:
-
To a solution of N-tosylaziridine (1.0 equiv) in DMF, add the acid anhydride (1.2 equiv).
-
Add the TBD catalyst (5 mol %) to the mixture.
-
Stir the reaction at 50 °C and monitor its progress by TLC.
-
After completion, perform a hydrolytic work-up with a saturated aqueous solution of NH₄Cl at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the β-amino ester product.[15]
Comparative Experimental Data
The following table summarizes typical results for the ring-opening of styrene oxide, highlighting the regioselectivity under different conditions.
| Epoxide | Nucleophile | Conditions | Major Product Isomer | Regioselectivity (A:B) | Yield (%) | Reference |
| Styrene Oxide | Aniline | Acetic Acid, Solvent-Free | A (Attack at benzylic C) | 95:5 | 92 | [12] |
| Styrene Oxide | Aniline | No Catalyst, Heat | B (Attack at terminal C) | 10:90 | 85 | [12] |
| Styrene Oxide | p-Toluidine | SBSSA, Solvent-Free | A (Attack at benzylic C) | 94:6 | 93 | [13] |
| Propylene Oxide | Aniline | SBSSA, Solvent-Free | B (Attack at less sub. C) | 5:95 | 89 | [13] |
Isomer A corresponds to nucleophilic attack at the more substituted carbon, while Isomer B results from an attack at the less substituted carbon.
Applications in Drug Development
The ability to stereospecifically introduce amino and hydroxyl groups is critical in medicinal chemistry.
-
Epoxides are key intermediates in the synthesis of various pharmaceuticals, including beta-blockers (from reaction with amines), antiviral drugs like Indinavir, and antifungal agents like Posaconazole.[16]
-
Aziridines are present in numerous biologically active compounds and are precursors to valuable chiral ligands and amino acids.[17][18] Several anticancer agents, such as Mitomycin C, contain the aziridine ring, which is crucial for their mechanism of action.[18] The ring-opening of aziridines provides a direct route to 1,2-diamines and β-amino alcohols, which are prevalent in many drug candidates.[19]
Conclusion
Both epoxides and this compound are powerful intermediates for constructing complex molecules. The choice between them depends on the desired synthetic outcome and the specific functionalities required in the target molecule.
-
Epoxides are generally more reactive and are ideal for SN2-type reactions with strong nucleophiles at the less substituted carbon or SN1-type reactions at the more substituted carbon under acidic conditions.
-
This compound and other aziridines offer the advantage of introducing a nitrogen atom directly. Their reactivity is highly tunable through N-substitution, allowing for precise control over the ring-opening process, although they often require activation. For N-activated aziridines, the regioselectivity can be exceptionally high, providing a robust method for synthesizing complex amino compounds.
Understanding the fundamental mechanistic differences outlined in this guide is paramount for researchers aiming to leverage these synthons effectively in the design and development of new therapeutics.
References
-
Thieme. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Retrieved from [Link][20]
-
Yudin, A. K. (Ed.). (2006). Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Wiley-VCH. Retrieved from [Link][21]
-
Ghorai, M. K., et al. (2012). Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry. Retrieved from [Link][14]
-
Srivastava, R., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Retrieved from [Link][9]
-
Chemistry Steps. (n.d.). The Stereochemistry of Epoxide Reactions. Retrieved from [Link][4]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Retrieved from [Link][22]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link][6]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link][2]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link][5]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Ferreira, F. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link][16]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Retrieved from [Link][7]
-
Epoxides and aziridines - A mini review. (2006). ResearchGate. Retrieved from [Link][23]
-
Ghorai, M. K., et al. (2012). Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. Retrieved from [Link][24]
-
Kim, H. Y., Talukdar, A., & Cushman, M. (2006). Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ. PMC. Retrieved from [Link][10]
-
Tanner, D., & Groth, T. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. Retrieved from [Link][11]
-
Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. ResearchGate. Retrieved from [Link][17]
-
Kim, H. Y., Talukdar, A., & Cushman, M. (2006). Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ. Organic Chemistry Portal. Retrieved from [Link][25]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2022). MDPI. Retrieved from [Link][19]
-
Srivastava, R., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. Retrieved from [Link][26]
-
Regioselective ring opening of aziridine-fused.... (n.d.). ResearchGate. Retrieved from [Link][27]
-
Organic Chemistry with Victor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. Retrieved from [Link][28]
-
Nikpassand, M., & Zare, A. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Retrieved from [Link][13]
-
Cho, G.-Y., et al. (2013). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Retrieved from [Link][15]
-
Kumar, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link][12]
-
Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Chemistry Portal. Retrieved from [Link][29]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 10. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Aziridines - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. jsynthchem.com [jsynthchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating 1-Aziridineethanol-Based Polymers for Advanced Drug Delivery
In the landscape of drug and gene delivery, the rational design of polymeric carriers is paramount. Cationic polymers, in particular, have garnered significant attention for their ability to electrostatically interact with and condense anionic payloads like nucleic acids and certain drugs, facilitating cellular uptake.[1] Among these, polymers derived from 1-Aziridineethanol present a compelling, albeit complex, platform. This guide offers an in-depth evaluation of their performance, benchmarked against established alternatives, and provides the experimental frameworks necessary for their rigorous assessment.
The core of a this compound-based polymer's functionality lies in the chemistry of its monomer. This compound, or N-(2-hydroxyethyl)aziridine, is a bifunctional molecule featuring a reactive aziridine ring and a hydroxyl group.[2] The strained three-membered aziridine ring is susceptible to cationic ring-opening polymerization (CROP), yielding a polymer backbone structurally similar to the widely-used polyethylenimine (PEI), but with a key distinction: a hydroxyl group extending from each repeating unit.[3] This hydroxyl moiety offers a valuable site for post-polymerization modification and can alter the polymer's hydrophilicity and hydrogen-bonding capabilities, influencing its interaction with biological systems.
However, the high reactivity of the aziridine ring also brings inherent challenges, primarily concerning cytotoxicity. Aziridine-containing compounds are known alkylating agents and can be toxic, a factor that must be carefully managed and mitigated in any drug delivery application.[4][5]
Synthesis and Characterization: Establishing a Baseline
The performance of any polymer is intrinsically linked to its physicochemical properties, which are defined during synthesis and verified through characterization.
Synthesis via Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound is typically initiated by an acid catalyst, which protonates the nitrogen atom of the aziridine ring, making it susceptible to nucleophilic attack by another monomer. This process results in a poly(this compound) (PAE) chain.
Below is a conceptual workflow for the synthesis of PAE. The choice of initiator and solvent is critical; aprotic solvents are generally preferred to avoid premature termination. The reaction temperature and time directly influence the molecular weight and polydispersity of the final polymer, which are crucial determinants of both efficacy and toxicity.
Sources
- 1. Significant role of cationic polymers in drug delivery systems [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1072-52-2 [smolecule.com]
- 3. Aziridine - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Aziridineethanol and Acyclic Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Amino alcohols, possessing both a nucleophilic amine and a versatile hydroxyl group, are a cornerstone of this endeavor. Among them, 1-Aziridineethanol stands out due to its unique strained three-membered ring system, which imparts distinct reactivity compared to its acyclic analogues like ethanolamine and N-methylethanolamine. This guide provides an in-depth, objective comparison of the reactivity of this compound with these common amino alcohols, supported by mechanistic insights and experimental considerations.
Introduction: A Tale of Two Architectures
This compound, ethanolamine, and N-methylethanolamine share the common structural feature of an amino and a hydroxyl group separated by a two-carbon linker. However, the cyclic nature of the aziridine in this compound introduces significant ring strain, fundamentally altering its chemical behavior.
-
This compound: A bifunctional molecule featuring a highly reactive three-membered aziridine ring and a primary alcohol. The ring strain makes the carbon atoms of the aziridine ring highly susceptible to nucleophilic attack.
-
Ethanolamine: A simple, linear amino alcohol with a primary amine and a primary alcohol. It is a widely used building block in various chemical syntheses.
-
N-Methylethanolamine: A secondary amine analogue of ethanolamine, offering different reactivity and steric profiles due to the methyl substituent on the nitrogen atom.
This guide will dissect the reactivity of these molecules by examining the nucleophilicity of the nitrogen atom and the reactivity of the hydroxyl group, underpinned by structural and electronic properties.
The Decisive Factor: Ring Strain and Nucleophilicity
The most significant differentiator in the reactivity of this compound is the inherent strain of the aziridine ring. This strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, makes the ring prone to opening reactions.[1]
Basicity and Nucleophilicity: A Comparative Analysis
While often correlated, basicity and nucleophilicity are distinct properties. Basicity, a thermodynamic concept, is typically measured by the pKa of the conjugate acid. Nucleophilicity, a kinetic phenomenon, refers to the rate at which a nucleophile attacks an electrophile.
| Compound | Structure | pKa of Conjugate Acid |
| This compound | 7.8[2] | |
| Ethanolamine | 9.5[3] | |
| N-Methylethanolamine | 9.9[4] |
From the pKa values, it is evident that the acyclic amino alcohols are more basic than this compound. The lower basicity of the aziridine nitrogen is attributed to the increased s-character of the nitrogen's lone pair orbital due to the strained ring geometry.
However, when considering nucleophilicity, the story is more nuanced. While the acyclic amines are generally strong nucleophiles, the high propensity of the aziridine ring to undergo ring-opening reactions makes this compound a potent nucleophile in reactions where this strain is relieved.
The Aziridine Ring: A Spring-Loaded Electrophile Acceptor
The reactivity of this compound is dominated by the electrophilicity of the ring carbons, which are readily attacked by a wide range of nucleophiles.[5] This reaction is driven by the release of the ring strain.
DOT Script for Aziridine Ring Opening
Caption: General mechanism of nucleophilic ring-opening of this compound.
A computational study on the ring-opening of aziridines and epoxides by a carboxylate nucleophile revealed that the activation energy for the ring-opening of a model aziridine is significantly higher than that of the corresponding epoxide (ΔE≠ = 32.1 kcal/mol for aziridine vs. 16.6 kcal/mol for epoxide). However, the introduction of an electron-withdrawing group on the nitrogen atom can dramatically lower this activation barrier. In the case of this compound, the N-hydroxyethyl group is electron-donating, making it a "non-activated" aziridine. Despite this, the inherent ring strain still drives its reactivity towards strong nucleophiles.
Reactivity of the Hydroxyl Group
The hydroxyl group in all three amino alcohols behaves as a typical primary alcohol. It can be acylated, alkylated, and oxidized. The nucleophilicity of the hydroxyl group is generally lower than that of the amino group. In reactions with electrophiles, the more nucleophilic nitrogen atom will typically react preferentially, especially under neutral or basic conditions.
However, the reactivity of the hydroxyl group can be exploited by using protecting group strategies or by conducting reactions under acidic conditions where the amine is protonated and thus, less nucleophilic.
Comparative Reaction Profiles
While direct, side-by-side kinetic data for the same reaction under identical conditions for all three compounds is scarce in the literature, we can infer their relative reactivities in key transformations based on their structural and electronic properties.
Nucleophilic Substitution Reactions
In SN2 reactions, the nucleophilicity of the amine is the key determinant of the reaction rate.
-
This compound: Will act as a potent nucleophile, leading to ring-opened products. The reaction is often irreversible and driven by the release of ring strain.
-
Ethanolamine & N-Methylethanolamine: Both are effective nucleophiles. N-Methylethanolamine, being a secondary amine, may react slower than the primary amine of ethanolamine due to slightly increased steric hindrance.
Aza-Michael Additions
The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a synthetically valuable transformation.
-
This compound: Readily undergoes aza-Michael addition, again through a ring-opening mechanism.
-
Ethanolamine & N-Methylethanolamine: Both are excellent nucleophiles for aza-Michael additions. Computational and experimental studies have shown that primary amines generally react faster than secondary amines in aza-Michael additions to acrylates.[2][5] This is attributed to better solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step.
Experimental Protocols
The following are representative, generalized protocols for key reactions involving these amino alcohols. Researchers should optimize conditions for their specific substrates.
Protocol: Ring-Opening of this compound with a Thiol Nucleophile
This protocol describes a typical nucleophilic ring-opening reaction of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired ring-opened product.
DOT Script for Experimental Workflow
Caption: Workflow for the ring-opening of this compound.
Protocol: Acylation of the Amino Group in Ethanolamine
This protocol is a standard procedure for the N-acylation of a primary amino alcohol.
-
Reaction Setup: Dissolve ethanolamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the cooled solution with vigorous stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Summary of Reactivity Comparison
| Feature | This compound | Ethanolamine | N-Methylethanolamine |
| Primary Mode of Reactivity | Ring-opening of the aziridine | Nucleophilic attack by the primary amine | Nucleophilic attack by the secondary amine |
| Nitrogen Basicity (pKa) | Lower (7.8) | Higher (9.5) | Highest (9.9) |
| Nitrogen Nucleophilicity | High (driven by ring strain release) | High | High (slightly lower than primary amine due to sterics) |
| Hydroxyl Group Reactivity | Typical primary alcohol | Typical primary alcohol | Typical primary alcohol |
| Key Synthetic Utility | Access to 1,2-difunctionalized amines | Versatile building block for primary amines | Versatile building block for secondary amines |
Conclusion
This compound exhibits a unique and heightened reactivity profile compared to its acyclic counterparts, ethanolamine and N-methylethanolamine. This is predominantly due to the inherent ring strain of the aziridine moiety, which makes it a potent electrophile acceptor in ring-opening reactions. While ethanolamine and N-methylethanolamine are excellent nucleophiles in their own right, their reactions are typically straightforward substitutions or additions at the nitrogen atom. The choice between these amino alcohols will, therefore, depend on the desired synthetic outcome. For the construction of complex, difunctionalized amine architectures in a single step, this compound offers a powerful and efficient strategy. For applications requiring a simple primary or secondary amino alcohol nucleophile, ethanolamine and N-methylethanolamine remain the reagents of choice. A thorough understanding of their distinct reactivities is crucial for the rational design of synthetic routes in drug discovery and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, G., & D'hooghe, M. (2018). Nucleophilic ring opening reactions of aziridines. Arkivoc, 2018(5), 1-3.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
- Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository.
- Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016). PubMed.
- Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. (n.d.). PubMed Central.
- Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. (n.d.). Wiley-VCH.
- Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. (n.d.). PubMed Central.
- Introduction to Organic Chemistry. (n.d.). 3.6.
- Alcohols - Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution.
- Melnyk, S. R., Danyliuk, R. V., & Melnyk, Y. R. (2023). ETHANOLAMINE AND PENTYL ACETATE INTERACTION CATALYZED BY CATION EXCHANGE RESIN: KINETIC INSIGHT. Journal of Chemistry and Technologies, 31(1), 167-177.
- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). PubMed Central.
- Aziridine synthesis by coupling amines and alkenes via an electrogenerated dic
- Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2. (2022, January 10).
- Trends of the rate coefficients for the reaction of OH radicals with epoxides. (n.d.).
- Smolecule. (n.d.). Buy this compound | 1072-52-2.
- Karimov Javohir Sobirzoda. (2025, October 17). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. (2015, June 30). The Royal Society of Chemistry.
- MSU chemistry. (n.d.). Alcohol Reactivity.
- Michael Addition Reaction Under Green Chemistry. (n.d.). IJSDR.
- Alkylative Aziridine Ring-Opening Reactions. (n.d.). MDPI.
- (PDF) The Living Anionic Polymerization of Activated Aziridines: Systematic Study of Reaction Conditions and Kinetics. (n.d.).
- Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PubMed Central.
- Table of Acids with Ka and pKa Values* CLAS. (n.d.).
- Nucleophilic ring opening reactions of aziridines. (n.d.). Semantic Scholar.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Green Chemistry (RSC Publishing).
- Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines. (2026, January 30). Journal of the American Chemical Society.
- A computational study of the chemical reactivity of isoxaflutole herbicide and its active metabolite using global and local descriptors. (2020, September 18).
- Preface to “Aziridine Chemistry”. (2021, March 11). PubMed Central.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry.
- A convenient way for the synthesis of mono N-alkyl
- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). PubMed Central.
- pKa Data Compiled by R.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
